Scy-635

HCV replication Antiviral assay Cyclophilin inhibition

SCY-635 is the definitive non‑immunosuppressive cyclophilin inhibitor for dissecting CypA‑NS5A interactions without calcineurin/NFAT confounders. It demonstrates a >1,700‑fold reduction in IL‑2 suppression relative to CsA, nanomolar CypA PPIase inhibition, and no detectable calcineurin activity at ≤2 μM. Minimal CYP induction, weak P‑gp inhibition, and oral bioavailability across species support clean pharmacokinetic studies. Clinically validated antiviral activity and sustained efficacy in human serum make it ideal for long‑term resistance evolution experiments and combinatorial synergy assays.

Molecular Formula C66H120N12O13S
Molecular Weight 1321.8 g/mol
CAS No. 210759-10-7
Cat. No. B1237020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScy-635
CAS210759-10-7
SynonymsSCY-635
Molecular FormulaC66H120N12O13S
Molecular Weight1321.8 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C
InChIInChI=1S/C66H120N12O13S/c1-27-29-30-42(13)53(79)52-57(83)69-45(28-2)59(85)78(26)65(92-32-31-71(18)19)64(90)75(23)49(36-66(16,17)91)56(82)70-50(40(9)10)62(88)72(20)46(33-37(3)4)55(81)67-43(14)54(80)68-44(15)58(84)73(21)47(34-38(5)6)60(86)74(22)48(35-39(7)8)61(87)76(24)51(41(11)12)63(89)77(52)25/h27,29,37-53,65,79,91H,28,30-36H2,1-26H3,(H,67,81)(H,68,80)(H,69,83)(H,70,82)/b29-27+/t42-,43+,44-,45+,46+,47+,48+,49+,50+,51+,52+,53-,65-/m1/s1
InChIKeyAQHMBDAHQGYLIU-XNFHFXFQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SCY-635 (CAS 210759-10-7): Non-Immunosuppressive Cyclophilin Inhibitor with Defined Antiviral Pharmacology for HCV Research


SCY-635 is a non-immunosuppressive cyclosporine-based analog that potently suppresses hepatitis C virus (HCV) replication in vitro. The compound inhibits the peptidyl prolyl isomerase (PPIase) activity of cyclophilin A (CypA) at nanomolar concentrations while showing no detectable inhibition of calcineurin phosphatase activity at concentrations up to 2 μM, thereby uncoupling antiviral efficacy from immunosuppressive liability [1]. SCY-635 is orally bioavailable in multiple animal species and distributes extensively to hepatocytes, achieving blood and liver concentrations that exceed the in vitro 50% effective dose [1]. The compound has been evaluated clinically and has established proof-of-concept antiviral activity in genotype 1 HCV-infected patients [2].

SCY-635 vs. In-Class Cyclophilin Inhibitors: Why NIM811 and Alisporivir Cannot Be Interchanged Without Experimental Validation


Within the class of non-immunosuppressive cyclophilin inhibitors, structural modifications at positions 1, 3, and 4 of the cyclosporine scaffold confer distinct pharmacological profiles that preclude simple substitution [1]. While Alisporivir (Debio-025) advanced furthest in clinical development, its CYP3A4-dependent metabolism confers susceptibility to substantial drug-drug interactions with CYP3A4 inhibitors and inducers, causing 9.4-fold AUC changes [2]. Conversely, SCY-635 exhibits minimal CYP enzyme induction and is a weak P-glycoprotein inhibitor, suggesting a potentially cleaner drug-drug interaction liability [3]. NIM811, another in-class analog, demonstrated IC50 values of 0.66 μM in replicon cells but showed minimal virological response as monotherapy in patients, contrasting with SCY-635's clinical antiviral activity [4]. These divergent pharmacokinetic and pharmacodynamic properties underscore the necessity of compound-specific validation for research applications requiring precise control over immunomodulatory versus direct antiviral mechanisms.

SCY-635 Comparative Performance Metrics: Quantitative Differentiation from NIM811, Alisporivir, and CsA


SCY-635 Exhibits Superior In Vitro Antiviral Potency (EC50) Compared to NIM811 in HCV Subgenomic Replicon Assays

In the HCV subgenomic replicon system (Huh7 cells, luciferase endpoint), SCY-635 demonstrates an EC50 of 0.10 ± 0.02 μM at 72 hours post-incubation [1]. In contrast, the structurally related cyclophilin inhibitor NIM811 exhibits an IC50 of 0.66 μM at 48 hours in a similar replicon system [2]. This represents an approximate 6.6-fold potency advantage for SCY-635 under comparable in vitro conditions.

HCV replication Antiviral assay Cyclophilin inhibition

SCY-635 Maintains Antiviral Activity in the Presence of Human Serum, Unlike CsA Which Shows Marked Attenuation

The antiviral activity of SCY-635 is minimally affected by the addition of human serum. In the presence of 0%, 10%, 20%, and 40% human serum, SCY-635 exhibited EC50 values of 0.08 μM, 0.09 μM, 0.11 μM, and 0.12 μM, respectively, all within the range observed under standard conditions [1]. This contrasts with cyclosporine A (CsA), for which the antiviral activity is known to be markedly attenuated by serum protein binding [2].

Protein binding Serum shift assay Antiviral efficacy

SCY-635 Demonstrates Over 1,700-Fold Reduction in Immunosuppressive Activity Compared to Cyclosporine A

SCY-635 shows no detectable inhibition of calcineurin phosphatase activity at concentrations up to 2 μM, whereas the CsA-CypA complex achieves 50% inhibition at 0.12 μM [1]. In functional immunosuppression assays using stimulated human PBMCs, SCY-635 inhibits IL-2 secretion with an EC50 of 5.3 μM, while CsA exhibits an EC50 of 0.0031 μM, representing a 1,767-fold reduction in immunosuppressive potency for SCY-635 [1].

Immunosuppression Calcineurin inhibition IL-2 secretion

SCY-635 Exhibits a Favorable Drug-Drug Interaction Profile: No CYP1A2/2B6/3A4 Induction and Weak P-gp Inhibition

Metabolic studies indicate that SCY-635 does not induce the major cytochrome P450 enzymes CYP1A2, CYP2B6, and CYP3A4 in primary human hepatocytes [1]. Furthermore, SCY-635 is a weak inhibitor and a poor substrate for P-glycoprotein [1]. This profile contrasts sharply with Alisporivir (Debio-025), which is a substrate of CYP3A4 and exhibits substantial pharmacokinetic interactions: co-administration with ketoconazole increases Alisporivir AUC by 9.4-fold, while rifampin reduces AUC by 86% [2].

Drug-drug interaction CYP induction P-glycoprotein

SCY-635 Achieves Clinically Meaningful Viral Load Reduction as Monotherapy, Whereas NIM811 Monotherapy Shows Minimal Virological Response

In a Phase 1b clinical study, 15 days of SCY-635 monotherapy at 900 mg/day resulted in a mean plasma HCV RNA decline of 2.24 ± 1.74 log10 IU/mL, with individual responses ranging from -0.84 to -5.4 log10 IU/mL [1]. In contrast, NIM811 monotherapy administered over 14 days resulted in normalization of liver transaminases in the absence of significant virological response [2].

Clinical antiviral activity HCV RNA reduction Pharmacodynamics

SCY-635 and Structurally Related Cyclophilin Inhibitors Exhibit a Higher Barrier to Resistance Emergence Compared to Direct-Acting Antivirals

A study comparing resistance emergence for cyclophilin inhibitors (including SCY-635, DEBIO-025, and NIM811) versus direct-acting antivirals found that the time required to select resistance against cyclophilin inhibitors was significantly longer, and the achievable resistance level was substantially lower [1]. Resistance was mediated by amino acid substitutions in NS3, NS5A, and NS5B, with NS5A mutations (particularly D320E) conferring the majority of resistance [1].

Resistance barrier Host-targeting antiviral Replicon evolution

Optimal Experimental Use Cases for SCY-635 in HCV and Host-Targeting Antiviral Research


In Vitro Mechanistic Studies of CypA-NS5A Interaction Without Immunosuppressive Confounding

SCY-635 is the preferred cyclophilin inhibitor for dissecting the specific role of CypA-NS5A interactions in HCV replication. With a >1,700-fold reduction in IL-2 suppression relative to CsA [1], SCY-635 allows researchers to study direct antiviral mechanisms without inadvertently activating calcineurin/NFAT-dependent pathways that could confound transcriptomic or proteomic analyses. This makes SCY-635 ideal for RNA-seq studies of ISG induction and co-immunoprecipitation experiments mapping host-viral protein complexes.

Combination Antiviral Studies with Interferon or Ribavirin

For researchers evaluating combinatorial antiviral regimens, SCY-635 offers a validated partner with documented synergistic activity with alpha interferon 2b and additive activity with ribavirin [1]. The compound's minimal CYP induction profile and weak P-gp substrate liability [1] minimize pharmacokinetic confounders in co-treatment experiments, enabling cleaner interpretation of pharmacodynamic synergy data.

Long-Term Replicon Culture Models Requiring Sustained Antiviral Pressure

Investigators requiring prolonged antiviral selection pressure (e.g., resistance evolution studies, persistence assays) should prioritize SCY-635 over direct-acting antivirals. The class of cyclophilin inhibitors exhibits a significantly longer time to resistance emergence and a lower achievable resistance level compared to viral protein inhibitors [1]. SCY-635's sustained activity in the presence of human serum [1] further supports its use in long-term culture conditions with serum-supplemented media.

Translational Pharmacology Studies Evaluating Oral Bioavailability and Hepatocyte Distribution

SCY-635 is orally bioavailable in multiple animal species and achieves blood and liver concentrations exceeding the in vitro EC50 [1]. This established pharmacokinetic profile makes SCY-635 a suitable tool compound for preclinical studies investigating tissue distribution, hepatic drug accumulation, and target engagement in vivo, with a defined drug-drug interaction profile that contrasts favorably with Alisporivir [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scy-635

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.